REACTION_CXSMILES
|
BrC[CH2:3][C:4]([C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=1[CH3:14])=O.[NH2:15][C:16]([NH2:18])=[S:17]>CO>[NH2:18][C:16]1[S:17][CH:3]=[C:4]([C:6]2[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=2[CH3:14])[N:15]=1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)C1=C(C=C(C=C1C)C)C
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed abundantly with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After concentration of the filtrate to a third of the initial volume, a second bath of crystals is recovered
|
Type
|
CUSTOM
|
Details
|
The hydrobromide prepared by the action of HBr in ethanol melts at 295° C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC=C(N1)C1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |